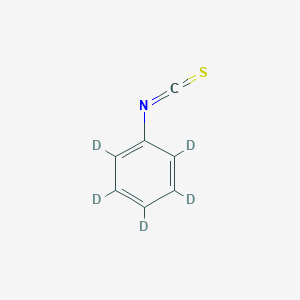

Phenyl-D5 isothiocyanate

Descripción

BenchChem offers high-quality Phenyl-D5 isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-D5 isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFJKGMPGYROCL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=S)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide on the Application of Phenyl-D5 Isothiocyanate in Advanced Research

Abstract

In the exacting landscape of scientific research, particularly within the realms of drug development, metabolomics, and proteomics, the demand for analytical precision is paramount. The accurate quantification of amine-containing molecules, such as amino acids, biogenic amines, and pharmaceutical compounds, is fundamental to the integrity of experimental data. Phenyl-D5 isothiocyanate, a stable isotope-labeled analog of the well-established derivatizing agent phenyl isothiocyanate, has emerged as a cornerstone for achieving unparalleled accuracy in mass spectrometry-based quantitative analyses. This guide provides a comprehensive technical overview of the multifaceted utility of Phenyl-D5 isothiocyanate, delving into its core applications as both a derivatization reagent and an internal standard. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their analytical methodologies.

Part 1: The Foundational Role of Phenyl-D5 Isothiocyanate in Isotope Dilution Mass Spectrometry

The principal and most impactful application of Phenyl-D5 isothiocyanate in research is as an internal standard in isotope dilution mass spectrometry (IDMS). The underlying principle of this technique is the introduction of a known quantity of a stable isotope-labeled version of the analyte into a sample at the earliest stage of analysis. This "isotopic twin" navigates the entire analytical workflow—from sample preparation and chromatography to ionization and detection—alongside the endogenous, unlabeled analyte.

Any sample loss or variability in instrument response will affect both the analyte and the internal standard proportionally. Consequently, the ratio of the signal from the native analyte to that of the isotopically labeled standard remains constant, enabling highly accurate and precise quantification that is resilient to experimental inconsistencies. The five deuterium atoms on the phenyl ring of Phenyl-D5 isothiocyanate provide a distinct mass shift of 5 Daltons, allowing for clear differentiation from the unlabeled analyte derivative by the mass spectrometer.

The Rationale for Derivatization with Phenyl Isothiocyanate Chemistry

Phenyl isothiocyanate (PITC) is a highly effective derivatizing agent for primary and secondary amines.[1] The reaction, which forms a phenylthiocarbamyl (PTC) derivative, is a cornerstone of amino acid analysis and peptide sequencing, famously known as Edman degradation.[2][3] The benefits of this derivatization are twofold:

-

Enhanced Chromatographic Performance: Many small, polar amine-containing molecules exhibit poor retention and peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC). The addition of the hydrophobic phenyl group from PITC significantly improves their interaction with the stationary phase, leading to better chromatographic separation.[4]

-

Improved Mass Spectrometric Detection: The PTC derivative often demonstrates superior ionization efficiency in the mass spectrometer compared to the underivatized amine, resulting in lower limits of detection.[5][6] This is particularly advantageous in targeted metabolomics and the analysis of low-abundance biomarkers.[5][6][7]

The Integrated Workflow for Quantitative Analysis

The synergy between PITC derivatization and the use of Phenyl-D5 isothiocyanate as an internal standard culminates in a robust and reliable quantitative workflow.

Caption: A typical workflow for quantitative analysis using Phenyl-D5 isothiocyanate.

Part 2: Methodological Deep Dive: Protocol Design and Validation

The successful implementation of Phenyl-D5 isothiocyanate in a quantitative assay hinges on meticulous method development and rigorous validation.

Step-by-Step Derivatization Protocol

The following is a generalized protocol for the derivatization of amine-containing analytes with PITC, incorporating Phenyl-D5 isothiocyanate as the internal standard.

-

Sample Homogenization and Protein Precipitation: For biological tissues, homogenize in an appropriate buffer. For plasma or serum, perform protein precipitation, typically with a cold organic solvent like acetonitrile or methanol.

-

Internal Standard Spiking: To the homogenate or supernatant, add a precise volume of a known concentration of Phenyl-D5 isothiocyanate solution.

-

pH Adjustment: The derivatization reaction is pH-dependent. Adjust the sample to a basic pH (typically 8.5-10.0) using a suitable buffer, such as a mixture of ethanol, water, and pyridine.[7]

-

Derivatization Reaction: Add the PITC derivatizing reagent. The reaction is typically conducted at room temperature or slightly elevated temperatures for a defined period (e.g., 1 hour) in the dark to prevent photodegradation.[7]

-

Reagent Removal: After the reaction is complete, the excess PITC and byproducts are removed, often by vacuum centrifugation.[8]

-

Reconstitution and Analysis: Reconstitute the dried derivative in a solvent compatible with the LC-MS system for injection and analysis.

Chemical Reaction of Derivatization

The nucleophilic primary or secondary amine of the analyte attacks the electrophilic carbon of the isothiocyanate group of PITC, forming a stable phenylthiocarbamyl (PTC) derivative.

Caption: The chemical reaction between an amine and phenyl isothiocyanate.

Validation of the Analytical Method

A method employing Phenyl-D5 isothiocyanate must be validated to ensure its accuracy, precision, and robustness. Key validation parameters include:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ) |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Matrix Effect | The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte. | The ratio of the analyte response in the presence and absence of the matrix should be consistent and close to 1. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

Part 3: Advanced Applications and Future Perspectives

The utility of Phenyl-D5 isothiocyanate extends beyond the routine quantification of a single analyte.

-

Targeted Metabolomics: This approach is widely used in commercial kits for the targeted analysis of multiple amine-containing metabolites in biological fluids.[5][6][7] The ability to multiplex the analysis of amino acids and biogenic amines is crucial for biomarker discovery and disease diagnosis.[6]

-

Peptide Quantification in Proteomics: In "bottom-up" proteomics, Phenyl-D5 isothiocyanate can be used as an internal standard for the quantification of specific peptides that are derivatized with PITC to enhance their detection.[9]

-

Analysis of Diverse Amine-Containing Compounds: The methodology is applicable to a wide range of molecules, including amphetamine derivatives, amino sugars, and other pharmaceutical compounds with primary or secondary amine moieties.[1][10]

The continued development of more sensitive mass spectrometers and sophisticated analytical platforms will further expand the applications of Phenyl-D5 isothiocyanate, enabling researchers to probe the intricate molecular landscape of biological systems with ever-increasing confidence and precision.

References

-

CSIR NET LIFE SCIENCE COACHING. (2025, March 17). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phenyl Isothiocyanate in Advancing Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Phenyl Isothiocyanate: A Very Useful Reagent in Heterocyclic Synthesis. Retrieved from [Link]

-

Diego, P. A. C. (2012). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. Doctoral Dissertations. AAI3510523. Retrieved from [Link]

-

PubMed. (2011, November 1). Relative quantitation of glycans using stable isotopic labels 1-(d0/d5) phenyl-3-methyl-5-pyrazolone by mass spectrometry. Retrieved from [Link]

-

PubMed. (1988, March). Amino acid analysis using phenylisothiocyanate prederivatization: elimination of the drying steps. Retrieved from [Link]

-

PubMed. (2013, August). Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus. Retrieved from [Link]

-

National Institutes of Health. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

-

ResearchGate. (2025, October 19). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

-

PubMed. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

-

Fine Chemical Technologies. (2024, May 14). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Retrieved from [Link]

-

PubMed. (1991, April 1). Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography. Retrieved from [Link]

-

PubMed. (2010, September). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (1989, July 15). Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples. Retrieved from [Link]

-

PubMed. (2006, August 1). Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. Retrieved from [Link]

Sources

- 1. thomassci.com [thomassci.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. nbinno.com [nbinno.com]

- 4. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]

- 10. Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Phenyl-D5 Isothiocyanate in Quantitative Proteomics

Executive Summary

Phenyl-D5 isothiocyanate (PITC-D5) is a stable isotope-labeled derivatization reagent used primarily in mass spectrometry-based proteomics. It serves as the "heavy" counterpart to standard Phenyl isothiocyanate (PITC) in differential isotopic labeling strategies. By introducing a precise 5-Dalton mass shift (

This guide details the physicochemical properties, synthesis pathways, reaction mechanisms, and experimental protocols for utilizing PITC-D5. It specifically addresses the chromatographic behavior of deuterated isotopologues and provides a self-validating workflow for quantitative analysis.

Chemical & Physical Profile

PITC-D5 is chemically analogous to Edman’s Reagent but features a fully deuterated phenyl ring. This modification alters its mass-to-charge (

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Chemical Name | Phenyl-d5 isothiocyanate | Also known as pentadeuterophenyl isothiocyanate |

| CAS Number | 74881-77-9 | Unlabeled analog: 103-72-0 |

| Formula | ||

| Molecular Weight | 140.22 g/mol | +5.03 Da shift vs. Light (135.19 g/mol ) |

| Structure | Isothiocyanate group (-N=C=S) attached to a deuterated benzene ring | |

| Appearance | Colorless to pale yellow liquid | Pungent, mustard-like odor |

| Boiling Point | ~221 °C | Extrapolated from unlabeled PITC |

| Density | ~1.13 g/mL | Slightly higher than unlabeled (1.13 vs 1.[1][2][3][4][5][6]11) due to D/H mass diff. |

| Solubility | Soluble in Acetonitrile, Pyridine, Ethanol | Hydrolyzes slowly in water; store in anhydrous conditions |

Mechanistic Action: The PITC Conjugation

The utility of PITC-D5 relies on the specific reaction between the isothiocyanate carbon (an electrophile) and unprotonated primary amines (nucleophiles) found at the N-terminus of peptides and the

Reaction Chemistry

Under basic conditions (pH > 8.0), the amine attacks the central carbon of the isothiocyanate group. This forms a Phenylthiocarbamyl (PTC) derivative.[3] Unlike the classical Edman degradation where acid is added to cleave the N-terminal residue, in labeling proteomics, the reaction is stopped at the PTC stage to generate a stable, hydrophobic tag.

Key Advantages of PTC-Tagging:

-

Hydrophobicity: The phenyl ring increases retention of short, hydrophilic peptides on Reverse-Phase (C18) columns, reducing flow-through loss.

-

Ionization: PTC-peptides often show enhanced ionization efficiency in MALDI and ESI compared to native peptides.

Diagram 1: PITC-D5 Reaction Mechanism

Caption: Formation of the stable Phenylthiocarbamyl (PTC) derivative via nucleophilic attack of the peptide amine on the PITC-D5 isothiocyanate carbon.

Technical Nuance: The Deuterium Isotope Effect

Expert Insight: While PITC-D5 is cost-effective compared to

Deuterium (

-

Impact: The Heavy and Light peaks may not perfectly co-elute.

-

Solution: Integration windows must be widened during data analysis to capture both isotopologues, or retention time alignment algorithms must be applied. If perfect co-elution is critical for the MS1 quantification algorithm,

-PITC is the superior (albeit more expensive) choice.

Experimental Protocol: Differential Isotope Labeling

This protocol describes a self-validating workflow for comparing two proteomes (e.g., Control vs. Treated) using PITC (Light) and PITC-D5 (Heavy).

Reagents Preparation

-

Labeling Buffer: 1M Triethylammonium bicarbonate (TEAB), pH 8.5.

-

PITC-Light Stock: 5% (v/v) PITC in Acetonitrile (freshly prepared).

-

PITC-Heavy Stock: 5% (v/v) PITC-D5 in Acetonitrile (freshly prepared).

-

Quenching Solution: 5% Hydroxylamine or 0.1% TFA.

Step-by-Step Workflow

-

Protein Digestion:

-

Digest 100

of protein from each sample (Control and Treated) using Trypsin (1:50 enzyme-to-substrate ratio) overnight. -

Lyophilize peptides to dryness.

-

-

Labeling Reaction:

-

Control Sample: Resuspend in 100

Labeling Buffer. Add 5 -

Treated Sample: Resuspend in 100

Labeling Buffer. Add 5 -

Causality: The excess PITC ensures complete derivatization of all N-termini and Lysines.

-

Incubate at Room Temperature for 30 minutes.

-

-

Quenching & Cleanup:

-

Add 10

of Quenching Solution to consume excess reagent. -

Combine the Control and Treated samples (1:1 ratio).

-

Validation Step: Perform a C18 solid-phase extraction (SPE) desalting step. This removes excess hydrolyzed PITC (aniline derivatives) and salts.

-

-

LC-MS/MS Acquisition:

-

Inject the mixture.

-

Data Analysis: Search for fixed modifications:

-

Light: +135.03 Da (N-term, K)

-

Heavy: +140.06 Da (N-term, K)

-

-

Quantify using the Area Under Curve (AUC) ratio of Heavy/Light pairs.

-

Diagram 2: Quantitative Proteomics Workflow

Caption: Differential labeling workflow. Samples are labeled separately, mixed, and analyzed.[7][8] The mass shift allows simultaneous identification and quantification.

Synthesis Pathway (Reference)

For researchers requiring in-house synthesis or understanding the origin of the material.

Precursor: Aniline-2,3,4,5,6-d5 (CAS 4165-61-1). Method: Dithiocarbamate Route (Safer than Thiophosgene).

-

Formation of Dithiocarbamate:

-

Desulfurization: Reaction with a desulfurizing agent such as Tosyl Chloride or Ethyl Chloroformate yields the isothiocyanate.

Safety & Handling

-

Toxicity: PITC and PITC-D5 are toxic by inhalation and ingestion. They are potent sensitizers (lachrymators).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to aniline).

-

PPE: Handle only in a chemical fume hood using nitrile gloves and safety goggles.

References

-

Preparation of Phenyl Isothiocyanate . Organic Syntheses, Coll.[9] Vol. 1, p.447 (1941). Link

-

Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics . Rapid Communications in Mass Spectrometry, 24(3), 2010. Link

-

Isotope-coded affinity tag (ICAT) approach for quantitative proteomics . Nature Biotechnology, 17, 994–999 (1999). (Foundational reference for isotope labeling logic). Link

-

Phenyl-d5 Isothiocyanate Product Data . LGC Standards. Link

-

Guidelines for reporting quantitative mass spectrometry based experiments . Journal of Proteomics, 2013.[10] Link

Sources

- 1. Phenyl-d5 Isothiocyanate;74881-77-9;C7D5NS;140.21 ; [rrkchem.com]

- 2. Phenyl-d5 Isothiocyanate | LGC Standards [lgcstandards.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. What role does phenyl isothiocyanate play in Edman Degradation? | Study Prep in Pearson+ [pearson.com]

- 5. A quantitative proteomics-based competition binding assay to characterize pITAM-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Purification of Phenyl-D5 Isothiocyanate

Executive Summary

Phenyl-D5 Isothiocyanate (PITC-d5) is a critical isotopic internal standard used primarily in quantitative proteomics (Edman degradation) and metabolomics (amino acid analysis via HPLC-MS/MS). Its value lies in its chemical identity to non-deuterated PITC, ensuring identical chromatographic retention times, while providing a mass shift (+5 Da) distinguishable by mass spectrometry.

This guide details a robust, high-yield synthetic route converting Aniline-d5 to PITC-d5 . Unlike legacy methods utilizing highly toxic thiophosgene, this protocol employs a Tosyl Chloride (TsCl) mediated desulfurization of a dithiocarbamate intermediate. This approach balances atom economy with operator safety, essential when handling high-cost deuterated starting materials.

Part 1: Strategic Synthesis Planning

Route Selection: The Safety-Yield Trade-off

Two primary pathways exist for isothiocyanate synthesis. The choice depends on available equipment and safety tolerance.

| Feature | Method A: Thiophosgene (Legacy) | Method B: CS₂ / TsCl (Recommended) |

| Reagents | Aniline-d5 + Thiophosgene ( | Aniline-d5 + |

| Mechanism | Nucleophilic substitution | Dithiocarbamate formation |

| Yield | High (>85%) | High (80-90%) |

| Safety Profile | Extreme Toxicity (Thiophosgene is highly volatile/toxic) | Moderate (CS₂ is flammable/toxic; TsCl is corrosive) |

| Suitability | Only for specialized facilities | General organic synthesis labs |

Recommendation: This guide follows Method B . It avoids the regulatory and safety burdens of thiophosgene without compromising yield, which is critical when the starting material (Aniline-d5) costs significantly more than standard reagents.

Part 2: Materials & Safety Protocols

Critical Reagents

-

Aniline-d5 (CAS 4165-61-1):

atom % D. Handle with care; expensive. -

Carbon Disulfide (

): Reagent grade. Caution: Extremely low flash point (-30°C). -

Triethylamine (

): Dried over KOH or molecular sieves. -

p-Toluenesulfonyl Chloride (TsCl): Recrystallized if heavily colored.

-

Solvent: Tetrahydrofuran (THF), anhydrous.

Safety Directives (E-E-A-T)

-

Lachrymator Hazard: PITC and its isotopologues are potent lachrymators (tear agents). All operations, especially rotovap venting and distillation, must occur in a functioning fume hood.

-

CS₂ Handling: Use glass or Teflon equipment. Avoid static discharge; CS₂ can ignite on hot surfaces (steam bath preferred over hot plate).

Part 3: Experimental Protocol

Phase 1: Formation of the Dithiocarbamate Salt

The reaction begins by nucleophilic attack of the deuterated amine onto carbon disulfide in the presence of a base.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry the apparatus and cool under

. -

Solvation: Charge the flask with Aniline-d5 (1.0 equiv, e.g., 10 mmol) and anhydrous THF (40 mL).

-

Base Addition: Add Triethylamine (2.2 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

-

CS₂ Addition: Add Carbon Disulfide (5.0 equiv) dropwise over 15 minutes.

-

Observation: The solution typically turns yellow/orange as the triethylammonium dithiocarbamate salt forms.

-

Reaction Time: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Phase 2: Desulfurization via Tosyl Chloride

This step drives the elimination of elemental sulfur/sulfate species to form the isothiocyanate.

-

Cooling: Return the reaction mixture to 0°C .

-

Reagent Addition: Dissolve p-Toluenesulfonyl Chloride (TsCl) (1.1 equiv) in minimal THF and add dropwise to the reaction mixture.

-

Mechanistic Note: TsCl activates the sulfur, creating a good leaving group that facilitates the decomposition of the dithiocarbamate into the isothiocyanate.

-

-

Completion: Stir at 0°C for 30 minutes, then warm to RT and stir for 1-2 hours. Monitor via TLC (Hexane:EtOAc 9:1). The polar dithiocarbamate spot should disappear, replaced by a less polar PITC-d5 spot (

).

Phase 3: Workup

-

Quench: Add 1N HCl (30 mL) to quench the reaction and protonate any unreacted amine/base.

-

Extraction: Extract with Diethyl Ether (

, 3 x 30 mL). -

Wash: Wash combined organics with:

-

1N HCl (removes trace Aniline-d5—critical for isotopic purity).

-

Saturated

(neutralizes acid). -

Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap). Do not overheat; PITC is volatile.

Phase 4: Purification (Vacuum Distillation)

Column chromatography can be used, but vacuum distillation is superior for removing non-volatile sulfur byproducts and oligomers.

-

Apparatus: Short-path distillation head with a vacuum cow receiver.

-

Conditions:

-

Pressure: ~10-15 mmHg (Water aspirator or vacuum pump).

-

Temperature: PITC boils at 221°C (atm).[1] Under 12 mmHg, expect collection around 105-110°C .

-

-

Collection: Discard the first few drops (forerun). Collect the clear, colorless oil.

-

Storage: Store at -20°C under Argon. PITC hydrolyzes slowly in moist air.

-

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway (Mechanistic Logic)

Caption: Step-wise conversion of Aniline-d5 to PITC-d5 via dithiocarbamate intermediate.

Diagram 2: Purification & QC Workflow

Caption: Purification logic emphasizing the removal of unreacted deuterated amine via acid wash.

Part 5: Characterization & Validation

To certify the product as Phenyl-D5 Isothiocyanate , the following data must be obtained.

| Technique | Expected Result | Interpretation |

| Silent in aromatic region (7.0-7.5 ppm). | Confirms full deuteration of the phenyl ring. Residual solvent peaks only. | |

| Peak at ~135 ppm (-N=C=S). Aromatic carbons show C-D coupling (triplets). | Characteristic isothiocyanate carbon.[1][2][3][4] | |

| FT-IR | Strong, broad peak at 2000–2150 cm⁻¹ . | Diagnostic stretching vibration of the -N=C=S group. |

| GC-MS | Molecular Ion ( | Shift of +5 units from standard PITC (135 m/z). |

Troubleshooting

-

Low Yield: Ensure THF is strictly anhydrous. Water destroys TsCl and the dithiocarbamate.

-

Impure Product: If the NMR shows aromatic protons, the starting Aniline-d5 was impure or H/D exchange occurred (unlikely under these basic conditions, but avoid protic solvents like ethanol).

References

-

Wong, R., & Dolman, S. J. (2007).[5] Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamates.[5] The Journal of Organic Chemistry, 72(10), 3969–3971. Link

-

Dains, F. B., et al. (1941). Phenyl Isothiocyanate.[1][2][3][4][5][6][7][8][9][10][11] Organic Syntheses, Coll.[2] Vol. 1, p.447. (Classic reference for physical properties). Link

-

PubChem Database. Phenyl Isothiocyanate (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. Aniline-d5 Product Specification & Safety Data Sheet. Link

Sources

- 1. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. cbijournal.com [cbijournal.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Protein Labeling with Phenyl-D5 Isothiocyanate for Quantitative Mass Spectrometry

This guide provides an in-depth exploration of the mechanism, application, and best practices for using Phenyl-D5 isothiocyanate (PITC-d5) in protein labeling. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles that ensure robust and reproducible results in quantitative proteomics.

The Fundamental Chemistry: Isothiocyanate Reactivity

At the heart of this technique is the isothiocyanate functional group (-N=C=S). The carbon atom in this group is highly electrophilic, making it susceptible to nucleophilic attack. In the context of protein chemistry, the most relevant nucleophiles are the primary amines found on the N-terminal alpha-amino group of a polypeptide chain and the epsilon-amino group of lysine residues.[1][2]

The reaction proceeds via a nucleophilic addition of the unprotonated amine to the electrophilic carbon of the isothiocyanate. This forms a stable thiourea linkage, covalently attaching the phenyl-d5 group to the protein.[3][4] This covalent modification is the basis for its utility as a labeling reagent.

The Labeling Mechanism: Specificity and Control

The reaction between PITC-d5 and a protein's primary amines is a well-characterized process, famously leveraged in Edman degradation for peptide sequencing.[5][6][7]

Core Reaction Pathway

The unprotonated primary amine attacks the central carbon of the isothiocyanate group. The resulting intermediate is then protonated to form a stable N-phenylthiocarbamoyl (PTC) derivative, also known as a thiourea.

The Criticality of pH

The efficiency and specificity of the labeling reaction are critically dependent on the reaction pH. The attacking amine must be in its unprotonated, nucleophilic state. Therefore, the reaction buffer must have a pH above the pKa of the target amino groups.

| Functional Group | Typical pKa | Optimal pH for Labeling |

| N-Terminal α-amino | ~7.0 - 8.0 | > 8.5 |

| Lysine ε-amino | ~10.5 | > 9.0 |

| Cysteine Thiol | ~8.5 | < 8.0 (for potential side reactions) |

Data sourced from various biochemical resources.

As the table illustrates, a basic environment is required for efficient labeling. A pH of 8.5 to 9.5 is generally optimal for modifying both N-terminal and lysine residues.[2] At a more neutral pH (6-8), isothiocyanates can exhibit off-target reactivity with thiol groups (like those on cysteine residues) to form dithiocarbamates, a side reaction that must be minimized for specific amine labeling.[3] This deliberate choice of an alkaline pH is a cornerstone of a self-validating protocol, ensuring that the reaction proceeds with the intended targets.

The "D5" Advantage: Enabling Quantitative Proteomics

While PITC is a classic protein chemistry reagent, the incorporation of five deuterium atoms (D5) on the phenyl ring transforms it into a powerful tool for quantitative mass spectrometry (MS).[8][9]

Stable Isotope Labeling

The core principle is stable isotope labeling. Two samples (e.g., control vs. treated) are labeled separately. The control sample is labeled with "light" PITC (d0), and the experimental sample is labeled with "heavy" PITC-d5. After labeling, the samples are combined for MS analysis.[10]

Because deuterium is a stable (non-radioactive) isotope, PITC-d0 and PITC-d5 are chemically identical and co-elute during liquid chromatography. However, they are easily distinguished by their mass.

Creating a Mass Signature

Each PITC-d5 label adds a mass of +5 Daltons compared to its light counterpart. When a labeled peptide is analyzed in the mass spectrometer, it appears as a pair of peaks separated by a distinct mass difference. The ratio of the intensities of these "light" and "heavy" peaks directly corresponds to the relative abundance of that peptide in the original two samples.

This method provides high accuracy because the quantification is based on the ratio of two signals within the same analysis, which internally controls for variations in sample handling, injection volume, and instrument performance.

Field-Proven Protocol for Peptide Labeling

This protocol outlines a standard procedure for labeling peptide mixtures, such as those generated from a tryptic digest of a complex protein lysate.

Reagents and Materials

| Reagent | Purpose | Typical Concentration/Supplier |

| Peptide Sample | Dried peptides from protein digestion | 10-100 µg |

| Coupling Buffer | Maintain alkaline pH for reaction | 100 mM Triethylammonium carbonate (TEAC), pH 9.0 |

| PITC-d0 / PITC-d5 | Labeling Reagent | 10 mg/mL in Acetonitrile |

| Quenching Reagent | Stop the labeling reaction | 5% Hydroxylamine |

| C18 Desalting Column | Sample cleanup before MS | Standard supplier (e.g., Waters, Thermo) |

Step-by-Step Methodology

-

Sample Reconstitution: Reconstitute two separate, dried peptide samples (e.g., 50 µg each) in 50 µL of Coupling Buffer.

-

Labeling Reaction:

-

To the "light" sample, add 5 µL of PITC-d0 solution.

-

To the "heavy" sample, add 5 µL of PITC-d5 solution.

-

-

Incubation: Vortex both samples gently and incubate at room temperature for 1 hour. Causality Note: This incubation period is typically sufficient for the reaction to approach completion without significant degradation of the peptide sample.

-

Quenching: Add 5 µL of 5% Hydroxylamine to each tube to quench any unreacted PITC. Incubate for 15 minutes at room temperature.

-

Sample Combination: Combine the "light" and "heavy" labeled samples into a single tube.

-

Acidification & Cleanup: Acidify the combined sample with 1% trifluoroacetic acid (TFA) to a pH of ~2-3. This prepares the sample for binding to a C18 reverse-phase column. Desalt the sample using a C18 desalting spin column or tip according to the manufacturer's protocol.

-

Elution and Drying: Elute the labeled, desalted peptides from the C18 material using a high organic solvent (e.g., 70% acetonitrile, 0.1% formic acid). Dry the sample completely in a vacuum centrifuge.

-

Analysis: Reconstitute the final dried sample in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.[11]

System Integrity: Stability and Validation

A trustworthy protocol must account for the stability of the chemical linkages it creates. The thiourea bond formed by PITC is generally stable; however, its stability can be compromised under certain conditions.

-

Acidic Instability: The classic Edman degradation chemistry relies on cleaving the N-terminal amino acid under anhydrous acidic conditions (e.g., with TFA).[7] While the conditions used in standard proteomics sample preparation (aqueous acid) are much milder, prolonged exposure to heat and low pH can potentially lead to the degradation of the thiourea linkage, particularly at the N-terminus.[12][13]

-

Validation: The success of the labeling can be validated during MS analysis. A survey scan should reveal peptide pairs with the expected +5 Da mass shift (per label). The absence of a significant "light" signal in a heavy-only control (and vice-versa) confirms high labeling efficiency. Software analysis can calculate the overall labeling efficiency across all identified peptides.

Applications in Science and Drug Development

The precision of PITC-d5 labeling makes it a valuable tool for a range of applications:

-

Biomarker Discovery: Comparing protein expression profiles between healthy and diseased states to identify potential diagnostic or therapeutic targets.[]

-

Drug Mechanism of Action: Quantifying changes in protein expression or post-translational modifications in response to drug treatment.

-

Proteome Dynamics: In combination with other labeling techniques, it can be used to study protein turnover and cellular dynamics.[15][16]

-

Improved Peptide Detection: The addition of the phenyl group increases the hydrophobicity of small, hydrophilic peptides, which can improve their retention on reverse-phase chromatography columns and enhance their signal in the mass spectrometer.[17][18]

References

-

Pearson. (2022). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Mtoz Biolabs. 4 Steps of Edman Degradation. [Link]

-

Wikipedia. Phenyl isothiocyanate. [Link]

-

Evans, M. (2019). Edman Degradation. YouTube. [Link]

-

ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

-

Wikipedia. Edman degradation. [Link]

-

Zhu, S., & Li, J. (2021). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Semantic Scholar. [Link]

-

OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry. [Link]

-

Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

-

Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. [Link]

-

ResearchGate. Does phenyl isothiocyanate react with the amines in uric acid?. [Link]

-

NIH. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. PMC. [Link]

-

NIH. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC. [Link]

-

Diego, P. A. C. (2012). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. Digital Commons @ UConn. [Link]

-

Analyst (RSC Publishing). Determination of primary and secondary amines alone and in mixtures with tertiary amines. [Link]

-

NIH. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC. [Link]

-

PubMed. Overview of peptide and protein analysis by mass spectrometry. [Link]

-

PubMed. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. [Link]

-

PubMed. Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. [Link]

-

NIH. Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins. PMC. [Link]

-

(PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. [Link]

-

AAPPTec. Technical Support Information Bulletin 1203 - On-Resin Peptide Labeling with FITC. [Link]

-

YouTube. Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. [Link]

-

RSC Publishing. Red and far-red cleavable fluorescent dyes for self-labelling enzyme protein tagging and interrogation of GPCR co-internalization. [Link]

-

Scilit. Controlling Deuterium Isotope Effects in Comparative Proteomics. [Link]

-

bioRxiv. Improved determination of protein turnover rate with heavy water labeling by mass isotopomer ratio selection. [Link]

-

MDPI. A Graphene Field-Effect Transistor-Based Biosensor Platform for the Electrochemical Profiling of Amino Acids. [Link]

-

Peptideweb.com. FITC labeling Fluorescein is well-known fluorescent dye used to label peptides and proteins. [Link]

-

Semantic Scholar. Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach. [Link]

-

TdB Labs. FITC Labeling and Conjugation. [Link]

-

MDPI. Proteomic Analysis Comparing Effect of Feeding Practices on the Milk Fat Globule Membrane Proteins from Camelus dromedarius. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 5. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Edman degradation - Wikipedia [en.wikipedia.org]

- 7. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 8. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 15. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]

- 18. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Proteome with Deuterated Isothiocyanates: A Technical Guide for Researchers and Drug Developers

Foreword: The Imperative for Precision in Proteomics

In the intricate landscape of cellular function and disease, proteins are the primary actors. Understanding their dynamic expression, interactions, and structural modifications is paramount for unraveling complex biological questions and for the rational design of novel therapeutics. Quantitative and structural proteomics have emerged as indispensable disciplines, yet the pursuit of ever-greater precision and depth continues to drive innovation in the chemical tools we employ. Among these, deuterated isothiocyanates are carving a unique niche, offering a powerful means to interrogate the proteome with enhanced analytical clarity.

This guide is not intended as a rigid set of instructions but as a foundational resource born from extensive experience in the field. It is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the principles, applications, and practical considerations of using deuterated isothiocyanates in proteomics. We will delve into the "why" behind the "how," empowering you to not only replicate established methods but also to innovate and adapt these powerful tools to your specific research needs.

The Chemistry of Isothiocyanates and the Advantage of Deuterium Labeling

The isothiocyanate group (-N=C=S) is a highly reactive functional group that readily forms covalent bonds with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues.[1] This reactivity has long been exploited in protein chemistry, most notably in the form of phenyl isothiocyanate (PITC) for Edman degradation, a cornerstone of protein sequencing.[2]

The introduction of deuterium, a stable, heavy isotope of hydrogen, into isothiocyanate reagents provides a subtle yet powerful analytical handle for mass spectrometry-based proteomics. The core principle of stable isotope labeling is to create "heavy" and "light" versions of a labeling reagent that are chemically identical but differ in mass.[3] When two different protein samples are labeled with the heavy and light reagents, respectively, and then mixed, the relative abundance of a specific peptide from each sample can be determined by comparing the signal intensities of the heavy and light isotopic peaks in the mass spectrometer.

While various stable isotopes like ¹³C and ¹⁵N are commonly used, deuterium offers a cost-effective and versatile option.[4] However, it is not without its challenges. A key consideration is the potential for chromatographic shifts between deuterated and non-deuterated peptides during liquid chromatography separation, which can complicate data analysis.[5] Careful experimental design and data analysis strategies are therefore crucial to mitigate this effect.

Quantitative Proteomics with Deuterated Isothiocyanates: A Focus on N-Terminal Labeling

One of the most powerful applications of deuterated isothiocyanates is in quantitative N-terminal proteomics. The N-terminus of a protein is a critical site for post-translational modifications and can provide insights into protein processing and regulation. By specifically targeting the N-terminus, we can reduce sample complexity and focus on a specific subset of the proteome.

A prime example of a deuterated isothiocyanate reagent designed for this purpose is [d₀]/[d₆]-4,6-dimethoxy pyrimidine-2-isothiocyanate (DMPITC).[6][7] This reagent offers several advantages over the traditional PITC:

-

Enhanced Labeling Efficiency: The pyrimidine ring in DMPITC increases the reactivity of the isothiocyanate group, leading to faster and more complete labeling of peptide N-termini.[6]

-

Improved Mass Spectrometry Signal: The DMPITC tag enhances the ionization efficiency of labeled peptides, resulting in stronger signals in the mass spectrometer.[6]

-

Signature Fragmentation Pattern: DMPITC-labeled peptides produce a dominant and characteristic b₁ fragment ion in tandem mass spectrometry (MS/MS), which simplifies spectral interpretation and increases the confidence of peptide identification.[6][7]

Experimental Workflow: Quantitative N-Terminal Proteomics using DMPITC

The following workflow outlines the key steps for a typical quantitative N-terminal proteomics experiment using [d₀]- and [d₆]-DMPITC.

Caption: A typical workflow for quantitative N-terminal proteomics using deuterated isothiocyanates.

Detailed Protocol: N-Terminal Labeling with DMPITC for Quantitative Proteomics

1. Protein Extraction and Digestion:

-

Extract proteins from your two samples (e.g., control and treated cells) using a suitable lysis buffer.

-

Quantify the protein concentration accurately (e.g., using a BCA assay).

-

Take equal amounts of protein from each sample (e.g., 100 µg) and perform in-solution or in-gel digestion with a protease such as trypsin. A detailed protocol for in-gel digestion can be found in reference[1].

2. N-Terminal Labeling with [d₀]- and [d₆]-DMPITC:

-

Resuspend the dried peptide digests in labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

-

Prepare fresh solutions of [d₀]-DMPITC and [d₆]-DMPITC in a water-miscible organic solvent like acetonitrile.

-

Add the "light" ([d₀]-DMPITC) reagent to one peptide sample and the "heavy" ([d₆]-DMPITC) reagent to the other. The optimal reagent-to-peptide ratio should be determined empirically but a 5-10 fold molar excess is a good starting point.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Quench the reaction by adding an amine-containing buffer, such as 5% hydroxylamine.

3. Sample Cleanup and Mass Spectrometry Analysis:

-

Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Desalt the mixed sample using a C18 StageTip or similar desalting column.

-

Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package that can handle stable isotope labeling data.

-

Identify peptides based on their MS/MS spectra, paying close attention to the presence of the characteristic b₁ ion from the DMPITC label.

-

Quantify the relative abundance of peptides by comparing the peak areas of the "light" and "heavy" isotopic pairs.

Structural Proteomics with Deuterated Isothiocyanate-Containing Crosslinkers

Beyond quantitative analysis, deuterated isothiocyanates can be incorporated into more complex chemical tools, such as crosslinkers, to probe protein structure and protein-protein interactions. Chemical crosslinking coupled with mass spectrometry (XL-MS) provides distance constraints between amino acid residues, offering valuable insights into protein topology and the architecture of protein complexes.

Deuterated crosslinkers, when used in combination with their non-deuterated counterparts, simplify the identification of crosslinked peptides in complex mass spectra. The characteristic isotopic signature of a crosslinked peptide pair (one peptide linked to another) makes them stand out from the background of unmodified peptides. While not all deuterated crosslinkers contain an isothiocyanate group, the principle remains the same. The isothiocyanate functionality can be incorporated to specifically target lysine residues and protein N-termini.

Conceptual Workflow: Structural Proteomics using a Deuterated Isothiocyanate Crosslinker

Caption: A conceptual workflow for structural proteomics using a deuterated isothiocyanate crosslinker.

Applications in Drug Discovery and Development

The precise quantitative and structural information provided by deuterated isothiocyanates has significant implications for various stages of the drug development pipeline.

-

Target Identification and Validation: Quantitative proteomics using reagents like DMPITC can be employed to identify proteins that are differentially expressed or post-translationally modified in disease states, thus highlighting potential drug targets.[8]

-

Mechanism of Action Studies: By quantifying changes in protein expression or interaction profiles upon treatment with a drug candidate, researchers can gain a deeper understanding of its mechanism of action.

-

Biomarker Discovery: Deuterated isothiocyanate-based proteomics can be used to identify proteins that serve as biomarkers for disease diagnosis, prognosis, or response to therapy.

-

Structural Biology of Drug Targets: Deuterated crosslinkers can provide valuable structural information on drug targets and their interactions with binding partners, aiding in the rational design of more potent and specific drugs.[9]

The ability to perform these studies with high accuracy and sensitivity is critical for making informed decisions and de-risking the drug development process.

Data Interpretation and Troubleshooting

Table 1: Key Mass Spectrometry Signatures of Deuterated Isothiocyanate-Labeled Peptides

| Feature | Description | Implication for Data Analysis |

| Isotopic Pair | Peptides appear as pairs of peaks with a defined mass difference (e.g., 6 Da for d₆-DMPITC). | Enables confident identification of labeled peptides and relative quantification. |

| Characteristic b₁ ion | For N-terminal labeling reagents like DMPITC, a prominent b₁ ion is observed in MS/MS spectra. | Facilitates peptide identification and validation of the labeling site. |

| Chromatographic Shift | Deuterated peptides may elute slightly earlier or later than their non-deuterated counterparts in reverse-phase chromatography. | Requires careful peak picking and integration across the entire elution profile for accurate quantification. |

Troubleshooting Common Issues:

-

Incomplete Labeling: If you observe a significant amount of unlabeled peptides, consider increasing the reagent-to-peptide ratio, optimizing the reaction pH, or extending the incubation time.

-

Poor MS Signal: If the signal intensity of your labeled peptides is low, ensure that your sample is properly desalted. The choice of labeling reagent can also impact signal, with reagents like DMPITC designed to enhance ionization.

-

Significant Chromatographic Shift: If the chromatographic shift between light and heavy peptides is problematic, consider using a chromatography gradient with a shallower slope to improve resolution. Some data analysis software also has algorithms to correct for such shifts.

Conclusion: A Versatile Tool for Modern Proteomics

Deuterated isothiocyanates represent a valuable and versatile class of chemical tools for proteomics research. From precise relative quantification of protein N-termini to the elucidation of protein structure through crosslinking, these reagents offer a unique combination of reactivity, analytical clarity, and cost-effectiveness. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the utility of deuterated isothiocyanates is poised to expand further, empowering researchers to tackle increasingly complex biological questions and accelerate the development of next-generation therapeutics.

References

-

Protein labelling with FITC. (n.d.). Retrieved from [Link]

-

The best protocol for FITC labeling of proteins. (2013). ResearchGate. Retrieved from [Link]

-

Protocol - LigandTracer - Protein labeling with FITC. (2021). Ridgeview. Retrieved from [Link]

-

Phenyl isothiocyanate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Advances in proteomics sample prep reagents and quantitative MS workflows. (2024). YouTube. Retrieved from [Link]

-

Preparation of phenyl isothiocyanate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Stable Isotope Labeling Strategies. (n.d.). UWPR. Retrieved from [Link]

-

Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. (2011). Journal of the American Society for Mass Spectrometry. [Link]

-

Identification of Potential Protein Targets of Isothiocyanates by Proteomics. (2009). Molecular & Cellular Proteomics. [Link]

-

Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. (2011). Journal of Proteome Research. [Link]

-

Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. (2016). Chemical Science. [Link]

-

Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. (2025). Nature Communications. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023). Nature Reviews Drug Discovery. [Link]

-

Integration of high accuracy N-terminus identification in peptide sequencing and comparative protein analysis via isothiocyanate-based isotope labeling reagent with ESI ion-trap TOF MS. (2011). PubMed. [Link]

-

Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. (2016). RSC Publishing. [Link]

-

PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. (2023). NeurIPS. [Link]

-

Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). Analytical and Bioanalytical Chemistry. [Link]

-

Overview of various comprehensive quantitative proteomics workflows. (2023). ResearchGate. [https://www.researchgate.net/publication/371841328_Overview_of_various_comprehensive_quantitative_proteomics_workflows]([Link]_ proteomics_workflows)

-

Cross-linking and other structural proteomics techniques: How chemistry is enabling mass spectrometry applications in structural biology. (2016). ResearchGate. [Link]

-

Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. (2019). Analytical Chemistry. [Link]

-

A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. (2025). RSC Publishing. [Link]

-

N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. (2009). Analytical Chemistry. [Link]

-

Shotgun proteomics on tissue specimens extracted with Acid guanidinium-thiocyanate-phenol-chloroform. (2010). Journal of Proteome Research. [Link]

-

Mass Spectrometry in Peptide and Protein Analysis. (2024). Mabion. [Link]

-

Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. (2022). YouTube. [Link]

-

A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. (2025). ResearchGate. [Link]

-

Crosslinking and Limited Proteolysis: Structural Mass Spectometry. (2019). YouTube. [Link]

-

Proteomics study isolates drug targets. (2024). ASBMB. [Link]

-

Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. (2023). YouTube. [Link]

-

Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute. [Link]

-

An improved stable isotope N-terminal labeling approach with light/heavy TMPP to automate proteogenomics data validation: dN-TOP. (2013). Molecular & Cellular Proteomics. [Link]

-

Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. (2024). University of L'Aquila. [Link]

-

Using proteomics to improve the drug development process. (2023). Nautilus Biotechnology. [Link]

-

Predicting peptide properties from mass spectrometry data using deep attention-based multitask network and uncertainty quantification. (2024). Nature Communications. [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Organic Chemistry Portal. [Link]

-

Chemical isotope labeling for quantitative proteomics. (2021). Mass Spectrometry Reviews. [Link]

-

Using Proteomics to Improve the Drug Development Process. (2023). MetwareBio. [Link]

-

Identifying and quantifying proteolytic events and the natural N terminome by terminal amine isotopic labeling of substrates. (2011). Nature Protocols. [Link]

Sources

- 1. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved stable isotope N-terminal labeling approach with light/heavy TMPP to automate proteogenomics data validation: dN-TOP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UWPR [proteomicsresource.washington.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Integration of high accuracy N-terminus identification in peptide sequencing and comparative protein analysis via isothiocyanate-based isotope labeling reagent with ESI ion-trap TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]

- 9. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Phenyl-D5 Isothiocyanate as an Internal Standard in Mass Spectrometry

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and application of Phenyl-D5 isothiocyanate (PITC-D5) for generating internal standards in quantitative mass spectrometry. It moves beyond procedural lists to explain the fundamental causality behind methodological choices, ensuring a robust and self-validating analytical system.

The Foundational Imperative for an Internal Standard

In quantitative mass spectrometry, the signal intensity of a target analyte is not absolute. It is susceptible to significant variation introduced at nearly every stage of the analytical workflow, including sample extraction, derivatization efficiency, chromatographic performance, ionization efficiency, and detector response. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control standard before processing. Its purpose is to normalize for these variations. The core principle is that any loss or signal fluctuation affecting the analyte will be mirrored by the IS. Consequently, the ratio of the analyte's signal to the internal standard's signal provides a stable and accurate measure for quantification.

The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte itself.[1][2] These SIL compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), ¹³C, or ¹⁵N.[3][4] This chemical homology ensures they co-elute during chromatography and experience identical matrix effects and ionization suppression, providing the most accurate correction possible.[3][5][6]

Phenyl Isothiocyanate (PITC): A Versatile Tool for Amine Analysis

Phenyl isothiocyanate, also known as Edman's reagent, is a cornerstone of protein and peptide chemistry.[7] It reacts specifically and efficiently with the primary and secondary amines of analytes—most notably the N-terminal alpha-amino group of peptides and the epsilon-amino group of lysine—to form a phenylthiocarbamyl (PTC) derivative.[8][9][10]

The utility of PITC derivatization in LC-MS extends far beyond sequencing:

-

Enhanced Chromatographic Retention: It significantly increases the hydrophobicity of polar analytes like amino acids, improving their retention and separation on ubiquitous reversed-phase columns.[11][12]

-

Improved Ionization Efficiency: The phenyl group enhances proton affinity, leading to stronger signals in positive-ion electrospray ionization (ESI-MS).[11][12]

-

Predictable Fragmentation: PTC-derivatized peptides often yield characteristic fragment ions upon collision-induced dissociation (CID), which can be leveraged for highly specific detection in Multiple Reaction Monitoring (MRM) mode.[13][14]

-

High Sensitivity: This derivatization strategy routinely allows for detection limits in the low picomole range.[15][16]

The Core Strategy: Leveraging Phenyl-D5 Isothiocyanate to Forge the Ideal Internal Standard

While the use of a deuterated version of the target analyte is ideal, it is not always feasible. Such standards can be prohibitively expensive or commercially unavailable.[2] Phenyl-D5 isothiocyanate offers an elegant and powerful alternative: it allows the researcher to create a bespoke internal standard by using a deuterated version of the derivatization tag itself.

In this strategy, the five hydrogen atoms on the phenyl ring of PITC are replaced with deuterium. This results in a mass increase of 5 Daltons (Da) compared to the unlabeled reagent. The key insight is that when this PITC-D5 reacts with an analyte (e.g., the amino acid Valine), it produces a PTC-D5-Valine derivative. This derivative is an ideal internal standard for the quantification of the native PTC-Valine.

The Causality of Excellence: The PITC-D5-derivatized standard co-elutes perfectly with the PITC-derivatized analyte because their only difference lies in the non-exchangeable, chromatographically-neutral deuterium atoms on the phenyl ring.[3] They share identical polarity, pKa, and three-dimensional structure. Therefore, they behave as one during extraction, chromatography, and ionization. The 5 Da mass difference is easily resolved by the mass spectrometer, enabling simultaneous, interference-free detection. This approach effectively nullifies variability from matrix effects and derivatization yield, ensuring the highest degree of analytical trustworthiness.

Experimental Workflow: Absolute Quantification of an N-Terminal Peptide

This section details a field-proven protocol for using PITC-D5 to create an internal standard for the absolute quantification of a specific peptide in a complex biological matrix, such as plasma digest.

Objective: To determine the absolute concentration of the target peptide "Val-Gly-Ser-Ala" (VGSA) in a sample.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for peptide quantification using a PITC-D5 synthesized internal standard.

Step-by-Step Experimental Protocol

A. Internal Standard Synthesis and Calibration:

-

Procure Standard: Obtain a high-purity (>98%) synthetic standard of the target peptide (VGSA).

-

Derivatization with PITC-D5: In a microcentrifuge tube, dissolve a known quantity of the VGSA standard in a coupling buffer (e.g., 50 µL of 50% ethanol, 25% pyridine, 25% water). Add a 10-fold molar excess of Phenyl-D5 Isothiocyanate.

-

Reaction: Vortex the mixture and incubate at 50°C for 60 minutes.

-

Dry-Down: Evaporate the solvent to dryness using a vacuum centrifuge.

-

Purification & Quantification: The resulting PITC-D5-VGSA must be purified (e.g., by preparative HPLC) and its concentration rigorously determined to create a calibrated stock solution. This stock is the Internal Standard.

B. Unknown Sample Preparation and Analysis:

-

Sample Preparation: Begin with the biological sample (e.g., 100 µL of digested plasma) presumed to contain the native VGSA peptide.

-

Internal Standard Spiking: Add a precise volume of the calibrated PITC-D5-VGSA internal standard stock solution to the unknown sample. The amount should be chosen to yield a signal intensity comparable to that expected from the native analyte.

-

Derivatization with Unlabeled PITC: To the spiked sample, add the coupling buffer and an excess of unlabeled Phenyl Isothiocyanate. This step derivatizes the native VGSA in the sample.

-

Reaction: Vortex and incubate at 50°C for 60 minutes.

-

Dry-Down: Evaporate the solvent to dryness using a vacuum centrifuge.

-

Sample Cleanup: Reconstitute the residue in a weak solvent (e.g., 0.1% formic acid in water) and perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove salts and excess reagents. Elute the derivatized peptides with an organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).

-

Final Preparation: Evaporate the eluate and reconstitute in a final volume of a mobile-phase-compatible solvent for LC-MS/MS analysis.

Data Acquisition and Processing

Analyze the prepared sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Liquid Chromatography (LC): Employ a C18 reversed-phase column with a gradient elution profile using mobile phases such as A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometry (MS): Operate the mass spectrometer in positive-ion ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.

Table 1: Example MRM Transitions for VGSA Quantification

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Description |

| Analyte (PTC-VGSA) | 511.2 | 376.2 | Precursor is [M+H]⁺; Product is y₃ ion (S-A) |

| Internal Standard (PTC-D5-VGSA) | 516.2 | 376.2 | Precursor is [M+5+H]⁺; Product is the same y₃ ion |

Note: The precursor ion for the internal standard is 5 Da higher than the analyte. The fragment ion can be identical if the fragmentation cleaves the derivatization tag, or it can also be shifted if a fragment containing the tag is monitored. The choice depends on generating the most stable and intense signal.

Quantification: The absolute concentration of the native VGSA peptide in the original sample is calculated from the peak area ratio (Analyte Area / IS Area) by referencing against a calibration curve prepared with known amounts of the analyte and a fixed amount of the internal standard.

A Self-Validating System: Ensuring Trustworthiness

A protocol is only as reliable as its validation. Every method employing this strategy must be validated to demonstrate it is fit for its intended purpose, in line with guidelines from bodies like the FDA or ICH.[17]

-

Specificity: The combination of a unique chromatographic retention time and highly specific MRM transitions ensures that the signal is solely from the analyte of interest.

-

Accuracy and Precision: These are evaluated by analyzing replicate quality control (QC) samples at low, medium, and high concentrations across multiple days. The use of the PITC-D5-generated IS is critical to achieving high precision (low coefficient of variation).

-

Linearity: A calibration curve must demonstrate a linear relationship between the analyte/IS area ratio and the analyte concentration over the expected physiological or experimental range.

-

Matrix Effect: While the co-eluting IS is designed to compensate for matrix effects, this should be formally assessed during method development to ensure no differential effects are present.[2]

Conclusion

The use of Phenyl-D5 isothiocyanate to generate custom, stable isotope-labeled internal standards represents a sophisticated and robust approach to quantitative mass spectrometry. It provides a scientifically sound and cost-effective solution when analyte-specific labeled standards are unavailable. By understanding the underlying principles of derivatization chemistry and isotope dilution, researchers can build self-validating analytical systems that deliver data of the highest accuracy, precision, and trustworthiness, empowering confident decision-making in drug development and biomedical research.

References

-

Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. ResearchGate. [Link]

-

Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. National Institutes of Health. [Link]

-

Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed. [Link]

-

Phenyl isothiocyanate. Wikipedia. [Link]

-

N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. ResearchGate. [Link]

-

Synthesis scheme of the phenyl isothiocyanate. ResearchGate. [Link]

-

A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry. ResearchGate. [Link]

-

Amino acid analysis utilizing phenylisothiocyanate derivatives. PubMed. [Link]

-

Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography. PubMed. [Link]

-

Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. PubMed. [Link]

-

Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. Digital Commons @ UConn. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. PubMed. [Link]

-

Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement. PubMed. [Link]

-

High-Performance Liquid Chromatographic Analysis of Amino Acids in Edible Seaweeds after Derivatization with Phenyl Isothiocyanate. ResearchGate. [Link]

-

A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. ResearchGate. [Link]

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]

-

Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Controlling Deuterium Isotope Effects in Comparative Proteomics. Scilit. [Link]

-

Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. National Institutes of Health. [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. [Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. University of Missouri-St. Louis. [Link]

-

26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. [Link]

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

-

Theory of Edman Sequencing. Shimadzu Scientific Instruments. [Link]

Sources

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. ukisotope.com [ukisotope.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 11. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

Technical Guide: Phenyl-D5 Isothiocyanate (PITC-d5) for High-Confidence N-Terminal Peptide Sequencing

Executive Summary